
Ropivacaine hydrochloride monohydrate
Vue d'ensemble
Description
Ropivacaine hydrochloride monohydrate (C₁₇H₂₉ClN₂O₂, molecular weight: 328.88 g/mol) is a long-acting amide-type local anesthetic with a chiral (S)-enantiomer configuration . It is widely used in regional anesthesia and analgesia due to its sodium channel-blocking properties, which reversibly inhibit nerve impulse transmission . Its monohydrate form ensures enhanced stability and solubility in aqueous formulations, critical for clinical applications . The compound is synthesized via resolution of racemic intermediates using non-ketonic solvents (e.g., isopropanol), avoiding impurities like acetone adducts and ensuring regulatory compliance .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La ropivacaïne (chlorhydrate monohydraté) est synthétisée par un processus en plusieurs étapes. La synthèse implique la résolution de la pipecoloxylidide racémique dans des solvants non cétoniques pour donner de la (S)-pipecoloxylidide, suivie d'une N-propylation pour former de la (S)-ropivacaïne de base. Cette base est ensuite convertie en (S)-chlorhydrate de ropivacaïne monohydraté et recristallisée dans l'isopropanol .
Méthodes de production industrielle
La production industrielle de la ropivacaïne (chlorhydrate monohydraté) implique l'ajout d'eau et d'acétone chaude au chlorhydrate de ropivacaïne, suivie de la cristallisation du produit désiré .
Analyse Des Réactions Chimiques
Types de réactions
La ropivacaïne subit un métabolisme important, principalement par hydroxylation aromatique médiée par le CYP1A2 en 3-OH-ropivacaïne . Les principaux métabolites excrétés dans l'urine sont le métabolite N-désalkylé (PPX) et la 3-OH-ropivacaïne .
Réactifs et conditions courants
La synthèse de la ropivacaïne implique l'utilisation de solvants éthérés non cétoniques comme le tétrahydrofurane et le 1,4-dioxane . L'étape de N-propylation utilise l'eau comme milieu réactionnel .
Principaux produits formés
Les principaux produits formés par les réactions impliquant la ropivacaïne comprennent la 3-OH-ropivacaïne et le métabolite N-désalkylé (PPX) .
Applications de la recherche scientifique
La ropivacaïne (chlorhydrate monohydraté) a une large gamme d'applications de recherche scientifique :
Chimie : Utilisée comme analyte en spectrométrie de masse en tandem.
Biologie : Étudiée pour ses effets sur la méthylation des cellules cancéreuses du sein.
Médecine : Couramment utilisée comme anesthésique local dans les procédures oto-rhino-laryngologiques.
Industrie : Utilisée dans le développement d'anesthésiques locaux plus sûrs avec un potentiel toxique réduit.
Mécanisme d'action
La ropivacaïne exerce ses effets en bloquant la génération et la conduction des impulsions nerveuses. Elle augmente le seuil d'excitation électrique dans le nerf, ralentit la propagation de l'impulsion nerveuse et réduit la vitesse de montée du potentiel d'action . Ceci est réalisé en inhibant le mouvement vers l'intérieur des ions sodium à travers la membrane cellulaire des fibres nerveuses .
Applications De Recherche Scientifique
Surgical Anesthesia
Ropivacaine is indicated for various surgical procedures, including:
- Epidural Anesthesia : Used during labor and surgical procedures such as cesarean sections.
- Peripheral Nerve Blocks : Effective for managing pain in specific areas post-surgery.
- Field Blocks : Utilized for localized anesthesia in minor surgical interventions .
Postoperative Pain Management
Ropivacaine is frequently administered via continuous infusion or intermittent bolus for postoperative pain relief. Studies have shown that combining ropivacaine with opioids like fentanyl can enhance analgesic effects while managing opioid-related side effects .
Chronic Pain Management
Recent investigations have explored the use of ropivacaine in chronic pain conditions, including neuropathic pain and cancer-related pain. Its efficacy in reducing pain intensity and improving quality of life has been documented in several clinical trials .
Case Study 1: Epidural Ropivacaine for Labor Analgesia
A study involving 200 women undergoing labor found that epidural administration of ropivacaine significantly reduced pain scores compared to placebo. The study reported a high satisfaction rate among participants due to effective pain management with minimal side effects .
Case Study 2: Ropivacaine in Postoperative Pain Management
In a randomized controlled trial of patients undergoing knee arthroplasty, those receiving continuous ropivacaine infusion reported lower pain levels and reduced opioid consumption post-surgery compared to those receiving standard care. This highlights the potential of ropivacaine to enhance recovery and minimize opioid-related complications .
Safety Profile
Ropivacaine is generally well-tolerated; however, caution is advised in patients with hepatic or renal impairment due to altered drug metabolism and excretion. Adverse effects may include:
- Localized reactions (e.g., redness, swelling)
- Systemic toxicity (e.g., cardiovascular effects at high doses)
Monitoring is essential, especially in vulnerable populations such as the elderly or those with comorbid conditions .
Mécanisme D'action
Ropivacaine exerts its effects by blocking the generation and conduction of nerve impulses. It increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential . This is achieved by inhibiting the inward movement of sodium ions through the cell membrane of nerve fibers .
Comparaison Avec Des Composés Similaires
Structural and Physicochemical Properties
Key Insights :
- Chirality : Ropivacaine and levobupivacaine are enantiomerically pure (S-forms), reducing cardiotoxicity compared to racemic bupivacaine .
- Hydrate Stability: Ropivacaine’s monohydrate form prevents polymorphic transitions, unlike levobupivacaine, which exhibits variable hydration (0.71–1.14 mol H₂O) under humidity .
- Synthesis : Ropivacaine avoids ketonic solvents (e.g., acetone), eliminating impurities like "acetone adducts" common in older bupivacaine syntheses .
Pharmacodynamic and Clinical Efficacy
Potency and Duration
- Relative Potency :
- Therapeutic Index : Ropivacaine has a higher safety margin than bupivacaine due to reduced cardiotoxicity (lower affinity for cardiac sodium channels) .
Clinical Concentration Ranges :
Compound | Low Concentration (mM) | High Concentration (mM) |
---|---|---|
Ropivacaine | 0.3–1.2 | 1.8–13 |
Bupivacaine/Levobupivacaine | 0.3–1.2 | 1.8–3 |
Lidocaine | 2.1–3.5 | 8–13 |
Key Insights :
- Ropivacaine’s higher tolerable concentration range (up to 13 mM) reflects its improved systemic safety profile .
- Levobupivacaine and bupivacaine require strict concentration control due to narrow therapeutic indices .
Pharmacokinetics and Metabolism
- Metabolism :
- Plasma Protein Binding :
Key Insights :
- Ropivacaine’s reduced cardiotoxicity makes it preferable for obstetric and prolonged infusions .
- Bupivacaine’s higher lipid solubility correlates with increased systemic toxicity risks .
Regulatory and Analytical Considerations
- Impurity Profiles :
- Analytical Methods :
Activité Biologique
Ropivacaine hydrochloride monohydrate is an amide-type local anesthetic widely used in clinical settings for its effective pain management properties. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and implications in various medical applications.
Ropivacaine exerts its effects primarily through the reversible blockade of sodium channels, which inhibits the influx of sodium ions necessary for the generation and propagation of action potentials in nerves. This blockade leads to a decrease in neuronal excitability and conduction velocity, resulting in local anesthesia. The compound has been shown to selectively block the voltage-gated sodium channels, particularly those involved in pain transmission pathways.
Key Findings:
- Sodium Channel Blockade: Ropivacaine inhibits impulse conduction by blocking sodium ion influx across neuronal membranes .
- Concentration-Dependent Effects: The inhibitory effects on channel currents are concentration-dependent and reversible, with IC50 values reported for various potassium ATP channels, indicating its selective action on different ion channels .
Pharmacokinetics
Ropivacaine is characterized by a high degree of protein binding (approximately 94%), primarily to alpha-1-acid glycoprotein. It undergoes extensive hepatic metabolism via cytochrome P450 enzymes, predominantly CYP1A2, leading to several metabolites that exhibit lower pharmacological activity compared to the parent compound .
Parameter | Value |
---|---|
Protein Binding | 94% |
Volume of Distribution | 41 ± 7 liters |
Metabolism | Hepatic (CYP1A2-mediated) |
Main Metabolites | 3-OH-ropivacaine, PPX |
Pain Management
Ropivacaine is utilized for local or regional anesthesia during surgical procedures and for managing acute pain. Its long duration of action makes it particularly useful in postoperative pain management. Studies have indicated that ropivacaine provides effective analgesia with a lower risk of systemic toxicity compared to other local anesthetics like bupivacaine.
Neurotoxicity Considerations
Recent research has highlighted the potential neurotoxic effects associated with local anesthetics, including ropivacaine. In vitro studies have demonstrated that ropivacaine can activate p38 Mitogen-Activated Protein Kinase (MAPK), which is implicated in neurotoxicity. This activation may lead to apoptosis in neuronal cells, raising concerns about its safety profile in patients with pre-existing neuropathic conditions .
Case Studies
-
Breast Cancer Surgery:
A study involving BT-20 and MCF-7 breast cancer cell lines reported that ropivacaine could modulate cellular responses during surgical interventions, potentially affecting tumor recurrence rates post-surgery due to its influence on local inflammatory processes . -
Diabetic Neuropathy:
In patients with diabetic neuropathy undergoing surgery under regional anesthesia, ropivacaine was found to be effective in managing pain while minimizing adverse cardiovascular effects. The study emphasized the importance of individualized dosing based on patient-specific factors .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for determining the purity and assay of Ropivacaine hydrochloride monohydrate in pharmaceutical research?
- Methodological Answer : High-performance liquid chromatography (HPLC) is the gold standard. Key parameters include:
- Mobile Phase : Acetonitrile and pH 8.0 buffer (60:40 ratio) .
- Detection : UV absorption at 254 nm.
- Sample Preparation : Dissolve in pH 8.0 buffer and inject 20 µL. Quantify using a calibration curve from USP reference standards. Calculations follow:
Quantity (mg/mL) = C × D × (rU/rS)
, where C is the standard concentration, D is the dilution factor, and rU/rS are peak response ratios . - Validation : Include system suitability tests per USP guidelines (e.g., resolution, tailing factor) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid inhalation of dust using fume hoods .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical help .
- Environmental Control : Prevent spills into drains. Use absorbent materials for containment and dispose as hazardous waste .
- Storage : Keep in a dry, cool environment (25–-15°C) to maintain stability .
Q. What is the mechanism of action of this compound as a sodium channel blocker?
- Methodological Answer : Ropivacaine reversibly inhibits voltage-gated sodium channels, preventing depolarization and nerve impulse propagation. Key steps:
- In Vitro Testing : Use patch-clamp electrophysiology on neuronal cell lines to measure IC₅₀ values.
- Specificity : Preferentially blocks sensory over motor neurons due to stereoselectivity (S-enantiomer) .
- Validation : Compare with Bupivacaine to assess reduced cardiotoxicity .
Advanced Research Questions
Q. How can researchers design experiments to study Ropivacaine’s antitumor effects, such as in gastric cancer models?
- Methodological Answer :
- In Vitro Models : Use human gastric cancer cell lines (e.g., MKN-45) for proliferation assays (MTT) and migration/invasion tests (Transwell).
- Dose Optimization : Test concentrations (e.g., 0.1–10 µM) and exposure times (24–72 hrs) to establish dose-response curves .
- Mechanistic Studies : Perform RNA sequencing to identify pathways (e.g., apoptosis, EMT) and validate via Western blot (e.g., caspase-3, E-cadherin) .
Q. How can enantiomeric purity discrepancies in this compound be resolved during synthesis or quality control?
- Methodological Answer :
- Chiral Separation : Use capillary electrophoresis (CE) with cyclodextrin-based buffers (e.g., sulfated β-cyclodextrin) for high-resolution enantiomer separation .
- Validation : Compare retention times with USP/EP reference standards. Ensure enantiomeric excess >99% for pharmaceutical-grade material .
- Data Reconciliation : Cross-validate with chiral HPLC (e.g., Chiralpak AD-H column) to address method-specific variations .
Q. What strategies ensure compliance with pharmacopeial standards (USP/EP) for this compound in formulation studies?
- Methodological Answer :
- Endotoxin Testing : Use Limulus Amebocyte Lysate (LAL) assay to ensure levels <0.5 EU/mg .
- Sterility Validation : Apply membrane filtration followed by incubation in thioglycolate medium (14 days) .
- Physicochemical Tests :
- pH : 4.5–6.0 (10 mg/mL solution) .
- Water Content : 5.0–6.0% (Karl Fischer titration for monohydrate form) .
Propriétés
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH.H2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H;1H2/t15-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHFRHVKMYGBJL-CKUXDGONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80927544 | |
Record name | N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboximidic acid--hydrogen chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80927544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132112-35-7 | |
Record name | 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-propyl-, hydrochloride, hydrate (1:1:1), (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132112-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ropivacaine hydrochloride hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132112357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboximidic acid--hydrogen chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80927544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-N-(2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide hydrochloride monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROPIVACAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V910P86109 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.